

An In-depth Technical Guide to 4-Bromophenyl Disulfide: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Bromophenyl disulfide

Cat. No.: B1266539

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Introduction

4-Bromophenyl disulfide, with the chemical formula $C_{12}H_8Br_2S_2$, is an organosulfur compound that has garnered interest in various fields of chemical research and development. Its structure, featuring two bromophenyl groups linked by a disulfide bond, imparts it with unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and relevant experimental methodologies associated with **4-bromophenyl disulfide**.

Chemical and Physical Properties

The chemical and physical properties of **4-bromophenyl disulfide** are summarized in the table below, providing a quick reference for researchers. These properties are crucial for its handling, application in synthesis, and characterization.

Property	Value
Molecular Formula	C ₁₂ H ₈ Br ₂ S ₂
Molecular Weight	376.13 g/mol [1]
Appearance	White to orange to green powder or crystalline solid[2]
Melting Point	92.0 to 96.0 °C[2]
Boiling Point	403.3 °C at 760 mmHg[1]
Density	1.83 g/cm ³ [1]
Solubility	Insoluble in water; Soluble in organic solvents like chloroform and methanol (slightly)[1][3]
CAS Number	5335-84-2[1]

Molecular Structure

The molecular structure of **4-bromophenyl disulfide** has been elucidated through crystallographic studies. The disulfide bond (-S-S-) connects the two 4-bromophenyl rings.

Crystal Structure

The crystal structure of **4-bromophenyl disulfide** has been determined by X-ray crystallography. The key crystallographic data are presented in the table below.

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Orthorhombic	C c c 2	7.7242	28.033	5.9565	90	90	90

[Source:
PubChem
CID
219553]
[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of **4-bromophenyl disulfide**. Below is a summary of expected spectroscopic data.

Spectroscopy	Expected Peaks/Signals
^1H NMR	Aromatic protons would appear in the range of δ 7.0-7.6 ppm. Due to the symmetry of the molecule, two sets of doublets are expected for the aromatic protons on each ring.
^{13}C NMR	Aromatic carbons would resonate in the range of δ 120-140 ppm. Four distinct signals are expected for the aromatic carbons, in addition to the carbon attached to the sulfur atom.
FT-IR	Characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm^{-1}), C=C stretching of the aromatic ring (around 1400-1600 cm^{-1}), C-Br stretching (typically below 1000 cm^{-1}), and a weak S-S stretching band (around 400-500 cm^{-1}).
Mass Spec	The molecular ion peak $[\text{M}]^+$ would be observed at $m/z \approx 374$, 376, and 378 in a characteristic isotopic pattern due to the presence of two bromine atoms.

Experimental Protocols

Synthesis of 4-Bromophenyl Disulfide via Oxidation of 4-Bromothiophenol

This protocol describes a general method for the synthesis of aryl disulfides through the oxidation of the corresponding thiols.

Materials:

- 4-Bromothiophenol
- An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)
- A suitable solvent (e.g., ethanol, methanol, or dichloromethane)
- A base (optional, e.g., triethylamine)

Procedure:

- Dissolve 4-bromothiophenol in the chosen solvent in a round-bottom flask.
- If an acid is generated during the reaction, add a base to neutralize it.
- Slowly add the oxidizing agent to the solution with stirring at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction if necessary (e.g., by adding a reducing agent like sodium thiosulfate for iodine oxidation).
- Remove the solvent under reduced pressure.
- Extract the crude product with an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate to obtain the crude **4-bromophenyl disulfide**.

Purification by Recrystallization

Materials:

- Crude **4-bromophenyl disulfide**
- A suitable solvent for recrystallization (e.g., ethanol)

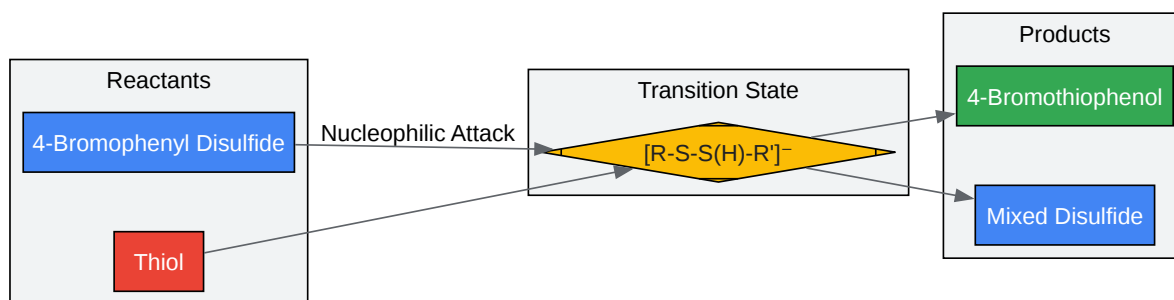
Procedure:

- Dissolve the crude product in a minimum amount of hot ethanol.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- For further crystallization, the flask can be placed in an ice bath or refrigerator.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.

Signaling Pathways and Experimental Workflows

Thiol-Disulfide Exchange Mechanism

4-Bromophenyl disulfide can participate in thiol-disulfide exchange reactions, a common biochemical process. The following diagram illustrates the general mechanism.



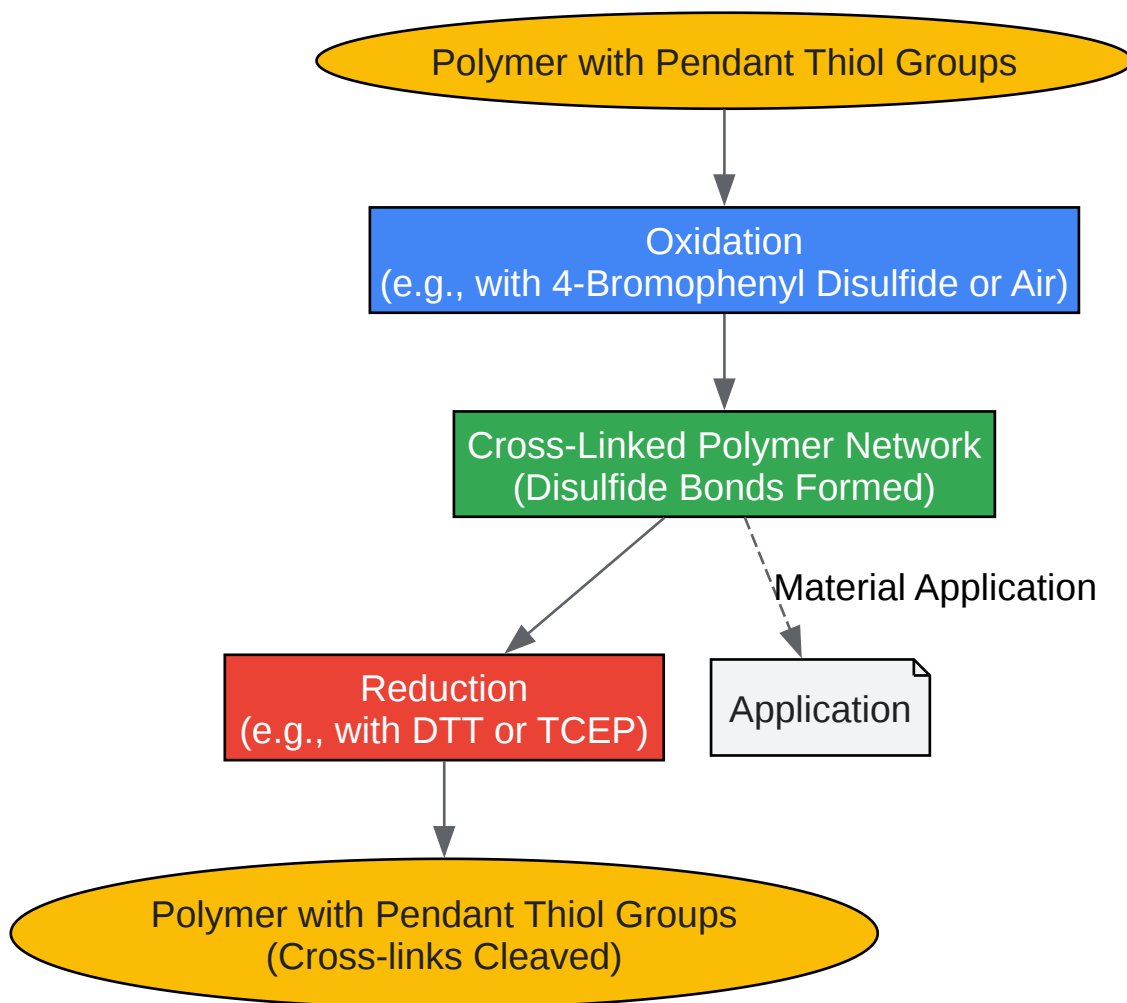
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A diagram illustrating the thiol-disulfide exchange mechanism.

Polymer Cross-Linking Workflow

4-Bromophenyl disulfide can act as a cross-linking agent in polymer chemistry. The disulfide bond can be incorporated into a polymer backbone and subsequently cleaved and reformed,

allowing for dynamic polymer networks.



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A workflow for the reversible cross-linking of polymers using disulfide bonds.

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